1-[4-(Hexyloxy)phenyl]-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, characterized by a fused tricyclic scaffold combining chromene, pyrrole, and dione moieties. Its structure includes a 4-(hexyloxy)phenyl group at position 1, a 6-methylpyridin-2-yl substituent at position 2, and methyl groups at positions 6 and 5. Synthetic routes for such derivatives often involve multicomponent reactions (MCRs) under mild conditions, enabling substituent diversification .
Properties
Molecular Formula |
C31H32N2O4 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
1-(4-hexoxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C31H32N2O4/c1-5-6-7-8-16-36-23-14-12-22(13-15-23)28-27-29(34)24-17-19(2)20(3)18-25(24)37-30(27)31(35)33(28)26-11-9-10-21(4)32-26/h9-15,17-18,28H,5-8,16H2,1-4H3 |
InChI Key |
DRDLVKUWBVKWND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC(=N4)C)OC5=C(C3=O)C=C(C(=C5)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(HEXYLOXY)PHENYL]-6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(hexyloxy)benzaldehyde with 2,6-dimethylpyridine-3-carboxylic acid, followed by cyclization and oxidation steps . The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-[4-(HEXYLOXY)PHENYL]-6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction efficiency and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce alcohols or amines . Substitution reactions can lead to a wide range of functionalized derivatives with different substituents on the aromatic rings .
Scientific Research Applications
1-[4-(HEXYLOXY)PHENYL]-6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as a pharmacophore for the development of new drugs targeting various diseases, including cancer, inflammation, and infectious diseases.
Materials Science: Its unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-[4-(HEXYLOXY)PHENYL]-6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes, receptors, and proteins, modulating their activity and leading to specific biological effects . For example, it may inhibit certain kinases involved in cancer cell proliferation or activate receptors that regulate inflammatory responses . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Key Observations :
- The hexyloxy and pyridine groups in the target compound differentiate it from simpler alkyl/aryl derivatives (e.g., Vydzhak and Panchishin’s 2008–2010 studies) . These groups may enhance solubility in nonpolar environments or enable targeted binding.
- Compared to pyrimidine-dione derivatives (e.g., compound 4k in ), the chromeno-pyrrole-dione core offers a smaller conjugated system, which could reduce steric hindrance in molecular interactions .
Biological Activity
1-[4-(Hexyloxy)phenyl]-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique chromeno-pyrrole framework. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The following sections will explore its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 496.6 g/mol. Its structure includes multiple functional groups that enhance its lipophilicity and may influence its interactions with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Hexyloxy Group | Increases lipophilicity, potentially enhancing membrane permeability. |
| 6-Methylpyridine Moiety | May contribute to specific biological interactions due to nitrogen presence. |
| Chromeno-Pyrrole Framework | Known for various biological activities including anti-inflammatory and anticancer effects. |
Anticancer Potential
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyrrole and chromeno structures can inhibit the proliferation of cancer cell lines.
Case Studies
-
Study on MCF7 Cell Line :
- Objective : To evaluate the anticancer activity against breast cancer.
- Method : Compounds were screened using the MCF7 human breast cancer cell line.
- Results : Certain derivatives exhibited IC50 values lower than that of Doxorubicin (71.8 μM), indicating promising anticancer activity.
Compound IC50 (μM) Iodophenyl Derivative 30.68 Bromophenyl Derivative 43.41 Pyrazole Derivative 60.72 -
Mechanism of Action :
- The mechanism through which these compounds exert their effects often involves the induction of apoptosis in cancer cells and inhibition of cell cycle progression.
Other Biological Activities
In addition to anticancer properties, compounds related to the chromeno-pyrrole framework have shown potential in other areas:
- Anti-inflammatory Effects : Similar structures have been documented for their ability to reduce inflammation markers.
- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties, suggesting potential applications in neurodegenerative diseases.
Synthesis Pathways
The synthesis of this compound can be approached through various methodologies:
- Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.
- Cyclization Techniques : Utilizing cyclization methods to form the chromeno-pyrrole structure from simpler starting materials.
- Functional Group Modifications : Introducing the hexyloxy and methylpyridine groups through established synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
